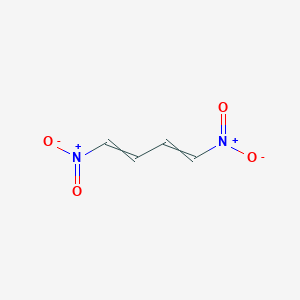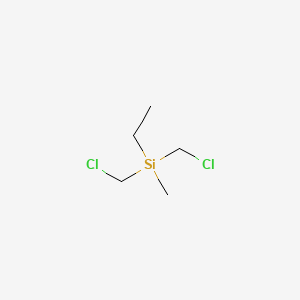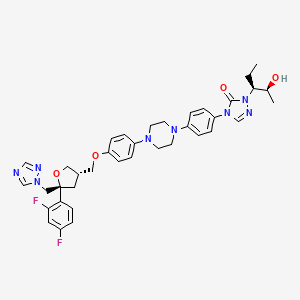![molecular formula C10H16O3 B14751218 Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- CAS No. 513-22-4](/img/structure/B14751218.png)
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and prevalence in natural products and synthetic bioactive compounds . The compound’s structure includes a carboxylic acid group, a hydroxyl group, and an isopropyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: These methods often require sophisticated and pre-functionalized starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in these reactions include difluorocyclopropenes, cyclopropylanilines, and various catalysts such as organic or iridium photoredox catalysts . Reaction conditions often involve blue LED irradiation to facilitate the annulation process .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- has several scientific research applications. It is used as a scaffold in natural products and synthetic bioactive compounds . For instance, it is found in compounds like crispatene, cycloeudesmol, and laurinterol, which exhibit potent bioactivities . Additionally, it is used in the development of synthetic drugs for the treatment of psychiatric disorders and cancer . Fluorinated analogues of this compound are increasingly important in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The high ring strain of the bicyclic scaffold allows it to act as a valuable synthetic intermediate, facilitating various chemical reactions . The compound’s unique structure enables it to interact with specific molecular targets, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- include bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- and bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- . These compounds share the bicyclic structure but differ in functional groups and specific substituents.
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications . Its high ring strain and diastereoselectivity in synthesis make it a valuable compound in medicinal chemistry and other fields .
Propiedades
Número CAS |
513-22-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-hydroxy-5-propan-2-ylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6(2)9-3-4-10(13,8(11)12)7(9)5-9/h6-7,13H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
ABEOPMQHSDSGMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(C1C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


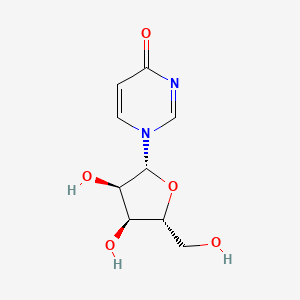
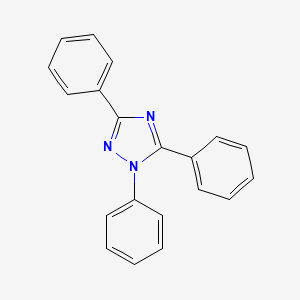
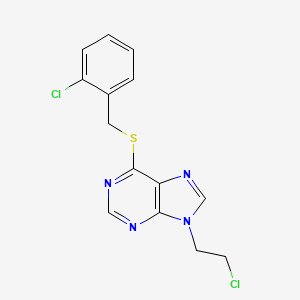

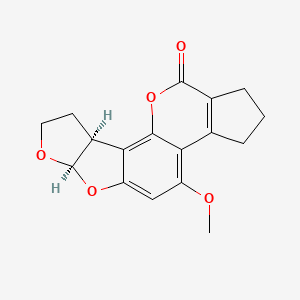

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

